![molecular formula C15H11ClN2O2S B5623629 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various methods such as NMR, IR, and elemental analysis . Unfortunately, specific details about the molecular structure of “N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide” are not available in the retrieved resources.Scientific Research Applications
Medicinal Chemistry and Pharmacology
Thiazole derivatives like N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide have been extensively studied for their pharmacological properties . They exhibit a wide range of biological activities, including:
Agriculture
In agriculture, compounds with antimicrobial properties are used to protect crops from bacterial and fungal diseases . N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide could be explored for:
Industrial Applications
Thiazole derivatives are known for their role in industrial applications, particularly in the synthesis of:
Biotechnology
In biotechnology, thiazole compounds are used for:
Mechanism of Action
Target of Action
The primary target of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide is the Nav1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in nociceptive signal transmission .
Mode of Action
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide acts as a selective Nav1.8 sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, which prevents the generation and conduction of action potentials . This results in the reduction of pain signals transmitted to the brain .
Biochemical Pathways
The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways . By blocking these channels, it disrupts the propagation of action potentials along the neurons, thereby inhibiting the transmission of pain signals
Result of Action
The blockade of Nav1.8 sodium channels by N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide leads to a decrease in the transmission of pain signals, resulting in analgesic effects . This can be particularly beneficial in conditions characterized by chronic pain .
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-13(10-4-6-11(16)7-5-10)17-15(21-9)18-14(19)12-3-2-8-20-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNVEUBXPZIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
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